

Technical Guide: Spectroscopic Characterization of 2,5-Difluoro-3-iodophenol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,5-Difluoro-3-iodophenol

Cat. No.: B11755530

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Part 1: Executive Summary & Structural Context

2,5-Difluoro-3-iodophenol (CAS: 2091222-95-4) is a highly specialized halogenated aromatic scaffold used primarily as a building block in the synthesis of agrochemicals and pharmaceutical intermediates.^[1] Its unique substitution pattern—featuring two fluorine atoms and a reactive iodine handle—makes it a critical node for structure-activity relationship (SAR) tuning, particularly for modulating metabolic stability and lipophilicity.

This guide provides a comprehensive spectroscopic profile based on theoretical substituent effects and empirical data from structural analogs. It serves as a self-validating reference for researchers confirming the identity of this compound during synthesis or quality control.

Compound Identity

Parameter	Detail
IUPAC Name	2,5-Difluoro-3-iodophenol
Formula	C ₆ H ₃ F ₂ IO
Molecular Weight	255.99 g/mol
Appearance	Off-white to pale yellow solid (typical)
Solubility	Soluble in MeOH, DMSO, CDCl ₃ , EtOAc

Part 2: NMR Spectroscopy (Structural Elucidation)

The NMR profile of **2,5-Difluoro-3-iodophenol** is dominated by the interplay between the fluorine nuclei (

F, Spin 1/2) and the protons/carbons. The presence of Iodine at the C3 position introduces significant shielding effects on the adjacent carbon.

H NMR Spectroscopy (Proton)

The molecule possesses two aromatic protons (H4 and H6) and one phenolic proton (-OH). The aromatic protons appear as complex multiplets due to heteronuclear coupling with the two fluorine atoms (

).
Predicted Chemical Shifts & Splitting (Solvent: CDCl₃):

Position	Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Assignment Logic
OH	5.0 - 6.5	Singlet (br)	N/A	Variable; dependent on concentration/solvent.
H-4	7.10 - 7.30	ddd	Hz Hz Hz	Trapped between I and F. Deshielded by F, slightly shielded by I.
H-6	6.50 - 6.70	ddd	Hz Hz Hz	Ortho to F5 and OH. Upfield relative to H4 due to OH ortho-shielding.

Mechanistic Insight:

- H4 (Ortho to I, Ortho to F): The Iodine atom exerts a "heavy atom effect," but the immediate ortho-Fluorine (F5) dominates the splitting.
- H6 (Ortho to F, Ortho to OH): This proton is significantly shielded by the electron-donating OH group, appearing upfield of H4.

F NMR Spectroscopy (Fluorine)

This is the most diagnostic tool for rapid confirmation. The spectrum will show two distinct signals, both appearing as multiplets due to F-F and F-H coupling.

Predicted Chemical Shifts:

- F-2:

-135 to -145 ppm (approx).

- Environment:[\[2\]](#) Ortho to OH, Ortho to I.

- F-5:

-115 to -125 ppm (approx).

- Environment:[\[2\]](#) Meta to OH, Para to I.

C NMR Spectroscopy (Carbon)

The

C spectrum is characterized by extensive C-F coupling (doublets or doublets of doublets) and the diagnostic iodine-bearing carbon.

Carbon	Shift (ppm)	Splitting Pattern ()	Notes
C-1 (C-OH)	142 - 148	dd	Deshielded by Oxygen. Split by F2 () and F5 ().
C-2 (C-F)	148 - 155	d (Hz)	Large coupling constant characteristic of C-F bond.
C-3 (C-I)	75 - 85	dd	Diagnostic: Iodine-bearing carbons are significantly upfield (shielded) due to the heavy atom effect.
C-4 (C-H)	120 - 128	dd	Coupled to F5 () and F2 ().
C-5 (C-F)	152 - 158	d (Hz)	High field signal, large splitting.
C-6 (C-H)	105 - 112	dd	Shielded by ortho-OH.

Part 3: Mass Spectrometry (MS)[3]

Mass spectrometry confirms the molecular weight and the presence of the halogen pattern.

- Ionization Mode: Electrospray Ionization (ESI) - Negative Mode is preferred for phenols ().
- Molecular Ion:

- Formula:
- m/z (Monoisotopic): 254.91 Da (Calculated for).
- Isotope Pattern:
 - Iodine (I) is monoisotopic.
 - Fluorine (F) is monoisotopic.
 - Result: You will observe a single dominant peak at m/z ~255. No M+2 peak (unlike Cl or Br compounds).

Fragmentation Pathway (EI/ESI):

- (255): Parent ion.
- Loss of I (127): Cleavage of the weak C-I bond. Resulting fragment at m/z ~128 ().
- Loss of HF (20): Secondary fragmentation often seen in ortho-fluorophenols.

Part 4: Infrared Spectroscopy (IR)

IR is useful for confirming functional groups but less specific for regiochemistry than NMR.

- O-H Stretch:
(Broad, H-bonded).
- C=C Aromatic:
(Multiple sharp bands).

- C-F Stretch:

(Very strong, broad band).

- C-I Stretch:

(Weak, often in fingerprint region).

Part 5: Experimental Protocols

To ensure reproducible data, follow these standardized preparation workflows.

Protocol A: NMR Sample Preparation

- Solvent Selection: Use DMSO-d₆ for the sharpest OH peak and best solubility. Use CDCl₃ if the compound is strictly non-polar or for direct comparison with literature standards.
- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a glass pipette to remove insoluble particulates that cause line broadening.
- Acquisition:
 - Run
H (16 scans).[3]
 - Run
F (uncoupled) to verify purity (should see exactly 2 peaks).

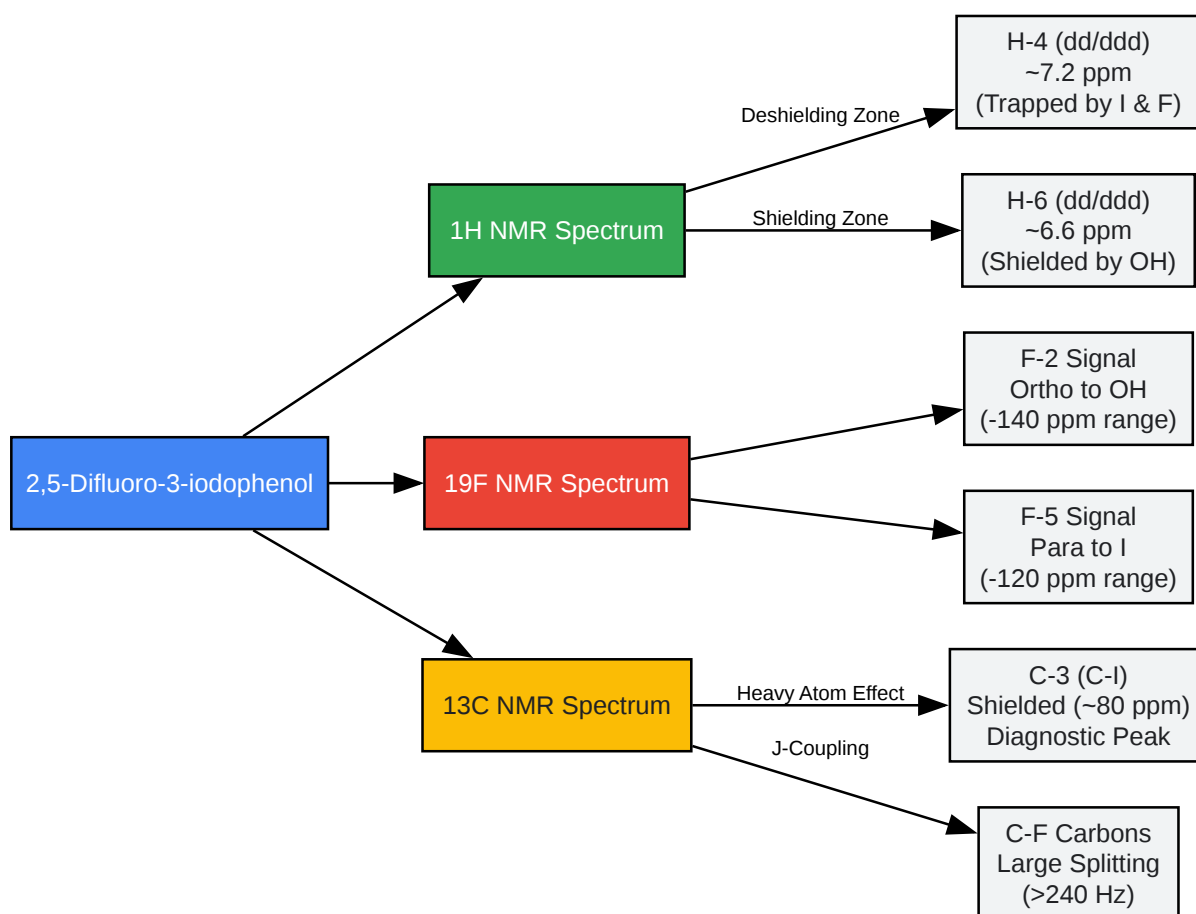
Protocol B: LC-MS Purity Check

- Dilution: Prepare a 0.1 mg/mL solution in Acetonitrile/Water (50:50).
- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 μm).
- Mobile Phase:

- A: Water + 0.1% Formic Acid.
- B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: UV at 254 nm and 210 nm; MS (ESI Neg).

Part 6: Visualization of Structural Logic

The following diagram illustrates the logical flow for assigning the NMR signals based on the specific regiochemistry of **2,5-Difluoro-3-iodophenol**.



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Figure 1: Spectroscopic assignment logic flow for **2,5-Difluoro-3-iodophenol**.

References

- PubChem Compound Summary. (2025). **2,5-Difluoro-3-iodophenol** (CID 131349750).[1] National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Reich, H. J. (2024). WinPLT NMR Coupling Constants & Chemical Shifts. University of Wisconsin-Madison. (Reference for substituent effect calculations). Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for halogenated phenol fragmentation patterns).

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Sources

- [1. 2,5-Difluoro-3-iodophenol | C6H3F2IO | CID 131349750 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap \[eureka.patsnap.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. 3-Iodophenol | C6H5IO | CID 12272 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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